Structural Characterization and Synthesis of Quinoxalin-2(1H)-one (CAS 1196-57-2)
Structural Characterization and Synthesis of Quinoxalin-2(1H)-one (CAS 1196-57-2)
Executive Summary
CAS 1196-57-2 , widely referenced as 2-Hydroxyquinoxaline , is more accurately described in its dominant tautomeric form as Quinoxalin-2(1H)-one . This heterocyclic scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural foundation for diverse bioactive agents, including AMPA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors.
This technical guide provides a rigorous analysis of the molecular structure, synthesis, and spectroscopic characterization of CAS 1196-57-2. Unlike generic datasheets, this document focuses on the lactam-lactim tautomeric equilibrium —the governing principle behind its reactivity and solubility—and provides a validated, high-purity synthesis protocol for laboratory replication.
Part 1: Chemical Identity & Structural Analysis
Core Physicochemical Data[1][2]
| Property | Specification | Technical Note |
| CAS Registry | 1196-57-2 | |
| IUPAC Name | Quinoxalin-2(1H)-one | Preferred over 2-hydroxyquinoxaline due to tautomeric dominance. |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | Average Mass |
| Monoisotopic Mass | 146.0480 g/mol | Essential for High-Res MS (HRMS) confirmation. |
| Melting Point | 271–275 °C | High MP indicates strong intermolecular hydrogen bonding (dimerization). |
| Solubility | DMSO, Hot MeOH, Alkali | Insoluble in non-polar solvents; soluble in basic aqueous media via deprotonation. |
| pKa | ~9.2 (NH deprotonation) | Weakly acidic; forms salts with strong bases. |
The Tautomeric Equilibrium (Lactam vs. Lactim)
The structural integrity of CAS 1196-57-2 is defined by the equilibrium between the lactam (A) and lactim (B) forms.
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Lactam Form (A): Characterized by a carbonyl group at C2 and a proton on N1. This is the thermodynamically stable form in the solid state and polar aprotic solvents (e.g., DMSO).
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Lactim Form (B): Characterized by a hydroxyl group at C2 and a C=N double bond at N1. This form is rare but can be trapped using O-alkylation conditions.
Mechanistic Implication: In nucleophilic substitution reactions, the nitrogen atom (N1) is the primary nucleophile under neutral conditions, while the oxygen atom becomes nucleophilic only under specific basic conditions or via silver salt catalysis.
Figure 1: Tautomeric equilibrium favoring the lactam form, dictating the nucleophilic profile of the molecule.
Part 2: Validated Synthesis Protocol
Reaction Design: Condensation of o-Phenylenediamine
The most robust route for synthesizing high-purity Quinoxalin-2(1H)-one involves the condensation of o-phenylenediamine (OPD) with glyoxylic acid. This method avoids the over-oxidation issues associated with glyoxal and provides a cleaner workup than chloroacetic acid cyclization.
Reaction Scheme:
Step-by-Step Methodology
Note: Perform all steps in a fume hood. OPD is toxic and sensitive to oxidation.
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Reagent Preparation:
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Dissolve o-phenylenediamine (10.8 g, 100 mmol) in warm water (200 mL) containing a catalytic amount of sodium bisulfite (0.5 g) to prevent oxidative darkening.
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Prepare a solution of glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (50 mL) .
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Condensation:
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Add the glyoxylic acid solution dropwise to the stirred OPD solution at room temperature.
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A precipitate may begin to form immediately.
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Heat the suspension to reflux (100 °C) for 2 hours . The solid may redissolve and then reprecipitate as the more stable quinoxalinone crystallizes.
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Workup & Purification:
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Cool the reaction mixture slowly to 4 °C (ice bath) to maximize yield.
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Filter the crude solid using a Buchner funnel.
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Wash: Rinse the filter cake with cold water (
mL) followed by cold ethanol ( mL) to remove unreacted diamine. -
Recrystallization: Recrystallize from 50% aqueous ethanol or acetic acid if high purity (>99%) is required.
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Drying: Dry in a vacuum oven at 60 °C for 12 hours.
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Yield Expectation: 85–92% (White to pale beige needles).
Figure 2: Workflow for the aqueous synthesis of Quinoxalin-2(1H)-one.
Part 3: Analytical Characterization[3][4]
To validate the structure and purity of CAS 1196-57-2, the following spectroscopic markers must be observed.
Proton NMR ( H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.47 | Singlet (br) | 1H | NH (N-1) | Confirms Lactam form. Disappears with D |
| 8.21 | Singlet | 1H | CH (C-3) | Characteristic azomethine proton adjacent to carbonyl. |
| 7.80 | Doublet | 1H | Ar-H (H-8) | Peri-position to NH; deshielded. |
| 7.58 | Triplet | 1H | Ar-H (H-6/7) | Aromatic ring proton. |
| 7.30–7.35 | Multiplet | 2H | Ar-H (H-5, H-6/7) | Remaining aromatic protons. |
Carbon NMR ( C NMR)
Solvent: DMSO-d
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C=O (Carbonyl): ~155.2 ppm. (Proof of oxidized carbon at C2).
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C=N (Imine): ~151.8 ppm (C3 position).
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Aromatic Carbons: 115.8, 123.5, 128.6, 130.8, 132.1, 132.5 ppm.
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive (ESI+)
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Molecular Ion [M+H]⁺: m/z 147.05
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Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for quinoxalinones, leading to a benzimidazole-like cation (m/z ~119).
Part 4: Functional Applications in Drug Discovery
CAS 1196-57-2 is not merely a reagent; it is a "privileged structure" in drug design.
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Kinase Inhibition: The quinoxalinone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., PI3K, MEK inhibitors).
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Bioisosterism: The lactam motif serves as a bioisostere for amide bonds in peptide mimetics, improving metabolic stability against peptidases.
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Fluorescent Probes: Derivatives of 2-quinoxalinone exhibit tunable fluorescence, utilized in designing environment-sensitive biological probes.
References
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National Institute of Standards and Technology (NIST). 2(1H)-Quinoxalinone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
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PubChem. Compound Summary: 2-Hydroxyquinoxaline (CID 14526). National Library of Medicine. [Link]
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McNab, H. 13C Nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans.[1] 1, 1982, 357-363.[1] [Link]
